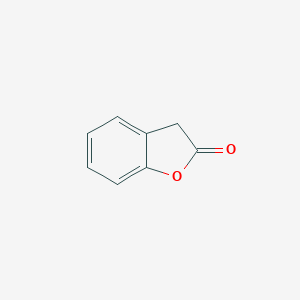

2-Coumaranone

Description

Propriétés

IUPAC Name |

3H-1-benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZGCWSMSTYWDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203829 | |

| Record name | (3H)-Benzofuran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-86-6 | |

| Record name | 2(3H)-Benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3H)-Benzofuran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Benzofuranone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3H)-Benzofuran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3H)-benzofuran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPHTHALIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K47Z4Q1E7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Coumaranone: A Technical Guide to Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical elucidation of 2-coumaranone (also known as 2(3H)-benzofuranone). As a versatile bicyclic heteroaromatic compound, this compound serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique structural and reactive characteristics, particularly in the field of chemiluminescence, make it a subject of ongoing research and development.

Core Chemical and Physical Properties

This compound is a bicyclic compound featuring a benzene (B151609) ring fused to a five-membered γ-butyrolactone ring.[1] Structurally, it is the lactone of (2-hydroxyphenyl)acetic acid.[1] Pure this compound presents as an off-white to pale yellow crystalline solid with a distinct aromatic odor.[1][2] Upon distillation, it forms clear, colorless crystals.[1] It is soluble in hot water, diethyl ether, and acetonitrile.[1]

The lactone ring is susceptible to hydrolysis, occurring slowly in hot water and rapidly in alkaline conditions to yield 2-hydroxyphenylacetic acid or its corresponding salt.[1] This reactivity is fundamental to its role as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-Benzofuran-2(3H)-one | [1] |

| CAS Number | 553-86-6 | [1] |

| Molecular Formula | C₈H₆O₂ | [1] |

| Molecular Weight | 134.13 g/mol | [2][3] |

| Melting Point | 49–51 °C | [1][4][5] |

| Boiling Point | 248–250 °C | [4][5] |

| Appearance | White to yellow crystalline powder | [1][2] |

| InChI Key | ACZGCWSMSTYWDQ-UHFFFAOYSA-N | [3][6] |

| SMILES | C1C2=CC=CC=C2OC1=O | [1] |

Structure Elucidation and Spectroscopic Analysis

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, from connectivity to functional groups.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides key information on the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ is observed at m/z = 134, confirming the molecular formula C₈H₆O₂.

A standard GC-MS protocol for analyzing a semi-volatile compound like this compound is outlined below.

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

-

GC Column: Use a non-polar capillary column, such as a ZB-5 (30 m x 0.25 mm ID x 0.25 µm film thickness).[7]

-

Injection: Inject 1 µL of the sample solution in splitless mode. Set the injector temperature to 250°C.

-

Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.[7]

-

Oven Temperature Program:

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the resulting mass spectrum, identifying the molecular ion peak and key fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is instrumental in determining the proton environment of the molecule, confirming the presence of the aromatic ring and the methylene (B1212753) group of the lactone.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source(s) |

| ~7.30 - 7.10 | Multiplet | 4H | Aromatic Protons (H-4, H-5, H-6, H-7) | [6][8] |

| ~3.65 | Singlet | 2H | Methylene Protons (H-3) | [6][8] |

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (zg).

-

Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-15 ppm.

-

-

Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections.

-

Analysis: Integrate the peaks to determine proton ratios. Analyze chemical shifts and coupling patterns to assign protons to the molecular structure.

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in this compound, most notably the characteristic carbonyl stretch of the lactone.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Source(s) |

| ~1820-1800 | Strong | C=O stretch (γ-lactone) | [3][9] |

| ~1615, 1490 | Medium-Strong | C=C stretch (aromatic ring) | [3] |

| ~1290 | Strong | C-O stretch (ester) | [3] |

| ~3050 | Weak | C-H stretch (aromatic) | [3] |

| ~2900 | Weak | C-H stretch (aliphatic CH₂) | [3] |

-

Sample Preparation (ATR Method): Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the built-in clamp. This method requires minimal sample preparation.

-

Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Background Scan: Perform a background scan with the clean, empty ATR crystal to record the spectrum of the ambient environment (e.g., CO₂, water vapor), which will be automatically subtracted from the sample spectrum.

-

Sample Scan: Collect the sample spectrum.

-

Spectral Range: Typically 4000 cm⁻¹ to 400 cm⁻¹.[10]

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Analysis: Identify the characteristic absorption bands in the spectrum and assign them to the corresponding functional groups and vibrational modes within the molecule.

Synthetic and Application Pathways

This compound is a valuable synthetic intermediate. It is a key precursor for the fungicide azoxystrobin (B1666510) and the antiarrhythmic drug dronedarone.[1] Furthermore, its derivatives are a significant class of chemiluminescent compounds, finding applications in bioanalytical assays.[11][12] The mechanism often involves a base-induced reaction with oxygen to form a high-energy 1,2-dioxetanone intermediate, which then decomposes to emit light.[11]

Visualized Workflows

The following diagrams illustrate key logical and experimental workflows related to this compound.

References

- 1. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 2. researchgate.net [researchgate.net]

- 3. Vibrational spectra of 2 (3H) benzofuranone studied by Raman, IR spectroscopy and AM1 semiempirical molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mse.washington.edu [mse.washington.edu]

- 6. This compound(553-86-6) 1H NMR spectrum [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. rtilab.com [rtilab.com]

- 11. Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Genesis of 2-Coumaranone: A Journey from Serendipitous Discovery to Synthetic Versatility

An in-depth exploration of the origins, discovery, and synthesis of 2-Coumaranone (1-Benzofuran-2(3H)-one), a pivotal heterocyclic scaffold in medicinal chemistry and materials science.

Introduction

This compound, a bicyclic heterocyclic compound, represents a core structural motif in a variety of natural products and synthetic molecules of significant scientific interest. Its deceptively simple architecture, featuring a benzene (B151609) ring fused to a γ-butyrolactone ring, belies a rich history of discovery and a diverse range of synthetic routes developed over more than a century of chemical research. This technical guide delves into the origins of this compound, from its initial serendipitous findings to the robust and varied synthetic methodologies that have established its role as a valuable building block for researchers, scientists, and drug development professionals.

Historical Perspective and Discovery

The first documented synthesis of the this compound core is credited to the seminal work of Adolf von Baeyer and Paul Fritsch in 1884. They reported the formation of what they described as the lactone of o-oxyphenylacetic acid through the distillation of (2-hydroxyphenyl)acetic acid. This early work laid the foundational understanding of the intramolecular cyclization that characterizes the formation of this heterocyclic system.

Decades later, the investigation into this compound and its derivatives gained new momentum, not through deliberate synthesis, but through accidental discovery in the context of amino acid chemistry. In the 1970s, B. Tuck at Ciba-Geigy (UK) Ltd. inadvertently synthesized a this compound derivative while attempting to prepare 2-amino-2-(2-hydroxyphenyl)acetamide derivatives.[1] This serendipitous finding was further explored and documented by G.J. Lofthouse in the late 1970s, who investigated the chemiluminescent properties of these compounds, a phenomenon observed when they are treated with a base in the presence of oxygen.[1] These accidental discoveries opened the door to a deeper exploration of the synthesis and potential applications of the this compound scaffold.

Natural Occurrence

The this compound framework is not merely a product of laboratory synthesis; it is also found in nature, albeit often as part of more complex molecular architectures. One of the most notable examples is rosmadial, a naturally occurring diterpene isolated from rosemary (Rosmarinus officinalis).[2] The presence of the this compound moiety in such natural products underscores its biological relevance and has spurred interest in its potential pharmacological applications.

Synthetic Methodologies

The synthesis of this compound has evolved significantly from the early distillation methods. Modern organic synthesis offers a variety of routes to this important scaffold, each with its own advantages in terms of yield, scalability, and substrate scope.

Intramolecular Cyclization of (2-Hydroxyphenyl)acetic Acid

The most direct and classical synthesis of this compound involves the acid-catalyzed intramolecular cyclization, or lactonization, of (2-hydroxyphenyl)acetic acid. This reaction proceeds by the removal of a molecule of water to form the five-membered lactone ring.

Experimental Protocol: Synthesis of this compound via Intramolecular Cyclization

Materials:

-

(2-Hydroxyphenyl)acetic acid

-

Concentrated Sulfuric Acid

-

Sodium Bisulfite solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a 250 mL three-necked flask equipped with a water separator and a stirrer, add 15.2 g (100 mmol) of (2-hydroxyphenyl)acetic acid and 100 mL of toluene.

-

Heat the mixture to 100°C with stirring.

-

Carefully add 1 mL of concentrated sulfuric acid (8 mol/L).

-

Heat the mixture to reflux for 6 hours, collecting the water in the separator.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic phase sequentially with sodium bisulfite solution and water.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the toluene by distillation to yield this compound.[3]

The Tscherniac-Einhorn Reaction

A versatile and efficient one-pot method for the synthesis of substituted 2-coumaranones is the Tscherniac-Einhorn three-component reaction.[1] This reaction involves the condensation of a phenol (B47542), an amide or carbamate (B1207046), and glyoxylic acid in the presence of a strong acid catalyst.

Experimental Protocol: "One-Pot" Tscherniac-Einhorn Synthesis of a this compound Derivative

Materials:

-

A suitable secondary amide or carbamate (0.03 mol)

-

Glyoxylic acid monohydrate (0.03 mol)

-

A suitable phenol (0.035 mol)

-

Acetic acid-concentrated sulfuric acid (9:1) mixture (50 mL)

-

Chloroform

-

Anhydrous Sodium Sulfate

Procedure:

-

In a 100 mL round-bottom flask, dissolve the amide/carbamate and glyoxylic acid monohydrate in 50 mL of the acetic acid-sulfuric acid mixture.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the phenol component to the reaction mixture.

-

Continue stirring at room temperature for at least 24 hours, monitoring the reaction by TLC.

-

Pour the reaction mixture into 250 mL of cold water.

-

If a precipitate forms, filter the solid. If no precipitation occurs, extract the aqueous phase with chloroform.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and concentrate the solution under vacuum to obtain the crude this compound derivative, which can be further purified by recrystallization or chromatography.

Industrial Scale Synthesis

On an industrial scale, this compound is often produced from readily available starting materials like cyclohexanone (B45756) and glyoxylic acid. This process involves an acid-catalyzed aldol (B89426) condensation followed by a dehydrogenation step.[2]

Experimental Workflow: Industrial Synthesis of this compound

-

Aldol Condensation: Cyclohexanone and glyoxylic acid undergo an acid-catalyzed aldol condensation to form predominantly cis-2-oxocyclohexylidene acetic acid.

-

Lactonization: The resulting intermediate is then subjected to water elimination to form the enollactone. This step can achieve a yield of approximately 90%.[2]

-

Dehydrogenation: The enollactone is continuously dehydrogenated in the vapor phase at 250°C over a palladium catalyst to yield this compound. The yield for this step is approximately 67%.[2]

Data Presentation

The following table summarizes the quantitative data for the key synthetic methods described:

| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Reported Yield | Reference |

| Intramolecular Cyclization | (2-Hydroxyphenyl)acetic acid | Sulfuric acid, Toluene | Reflux, 6 hours | 98% | [3] |

| Tscherniac-Einhorn Reaction | Phenol, Amide/Carbamate, Glyoxylic acid | Acetic acid, Sulfuric acid | Room temperature, 24 hours | up to ~91% | [1] |

| Industrial Synthesis (Dehydrogenation step) | Enollactone of 2-oxocyclohexylidene acetic acid | Palladium catalyst | 250°C, Vapor phase | ~67% | [2] |

| Oxidative Intramolecular Ring Closure | Phenylacetic acid | Not specified | Not specified | < 20% | [2] |

Mandatory Visualizations

Caption: Intramolecular cyclization of (2-hydroxyphenyl)acetic acid.

Caption: One-pot Tscherniac-Einhorn three-component reaction.

Conclusion

The journey of this compound from an accidental discovery to a synthetically accessible and versatile scaffold is a testament to the progress of organic chemistry. The development of various synthetic routes, from classical intramolecular cyclizations to efficient one-pot multi-component reactions and industrial-scale processes, has solidified its importance in modern chemical research. For researchers, scientists, and drug development professionals, a thorough understanding of the origins and synthetic accessibility of this compound is crucial for leveraging its potential in the design and creation of novel molecules with desired biological activities and material properties. The continued exploration of new synthetic methodologies and applications will undoubtedly ensure that this compound remains a key player in the landscape of heterocyclic chemistry.

References

Spectroscopic Analysis of 2-Coumaranone: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-coumaranone (also known as 2(3H)-benzofuranone), a bicyclic heteroaromatic compound. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Analysis

The structural elucidation of this compound is heavily reliant on the interpretation of its spectroscopic data. The following sections present a detailed analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra, with quantitative data summarized in structured tables for clarity and comparative ease.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for the aromatic and aliphatic protons. The aromatic protons exhibit complex splitting patterns due to spin-spin coupling, while the aliphatic protons of the five-membered ring appear as a singlet.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.33 - 7.27 | m | 2H | Ar-H |

| 7.15 - 7.08 | m | 2H | Ar-H |

| 3.73 | s | 2H | -CH₂- |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The spectrum shows distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbon of the lactone ring.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 175.8 | C=O (Carbonyl) |

| 155.0 | Ar-C (Quaternary) |

| 130.2 | Ar-CH |

| 128.8 | Ar-CH |

| 124.7 | Ar-CH |

| 122.2 | Ar-C (Quaternary) |

| 112.8 | Ar-CH |

| 35.5 | -CH₂- |

Note: Peak assignments are based on typical chemical shift values and may require further 2D NMR experiments for unambiguous confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the presence of key functional groups, most notably the carbonyl group of the lactone ring and the aromatic C-H and C=C bonds. The spectrum is typically acquired using a KBr pellet or as a thin film.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3050 - 3000 | Medium | C-H stretch | Aromatic |

| 2925 | Medium | C-H stretch | Aliphatic (-CH₂-) |

| 1820 - 1800 | Strong | C=O stretch | γ-Lactone |

| 1615, 1470 | Medium-Strong | C=C stretch | Aromatic Ring |

| 1280 | Strong | C-O stretch | Ester |

| 750 | Strong | C-H bend | Ortho-disubstituted aromatic |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides information about its molecular weight and fragmentation pattern, which aids in structural confirmation. The molecular ion peak is typically observed at m/z 134.

Table 4: Major Fragments in the EI-Mass Spectrum of this compound [1]

| m/z | Relative Intensity | Proposed Fragment |

| 134 | High | [M]⁺ (Molecular Ion) |

| 106 | Moderate | [M - CO]⁺ |

| 78 | Moderate | [C₆H₆]⁺ (Benzene) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accuracy.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.[3]

-

If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[4]

Instrument Parameters (General):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Temperature: 298 K.

-

¹H NMR:

-

Pulse Angle: 30-45°.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR (Proton Decoupled):

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Thoroughly clean and dry an agate mortar and pestle.

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).[5]

-

Grind the this compound to a fine powder in the mortar.

-

Add the KBr to the mortar and gently mix with the sample to ensure homogeneous distribution.

-

Transfer the mixture to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[6]

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrument Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI).[7]

-

Ion Source Temperature: 200-250 °C.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

-

Scan Range: m/z 40-400.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and fragmentation pathways.

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of this compound.

Mass Spectrometry Fragmentation Pathway

Caption: Proposed EI-MS fragmentation pathway for this compound.

References

- 1. This compound(553-86-6) 1H NMR [m.chemicalbook.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 4. How to make an NMR sample [chem.ch.huji.ac.il]

- 5. shimadzu.com [shimadzu.com]

- 6. scienceijsar.com [scienceijsar.com]

- 7. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 8. pelletpressdiesets.com [pelletpressdiesets.com]

- 9. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Theoretical and Computational Perspectives on 2-Coumaranone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Coumaranone, also known as benzofuran-2(3H)-one, is a bicyclic heterocyclic compound featuring a benzene (B151609) ring fused to a γ-butyrolactone ring. This core structure is present in various natural products and serves as a versatile scaffold in medicinal chemistry and materials science. Its derivatives have garnered significant attention for their diverse biological activities, including antioxidant and enzyme inhibitory properties, as well as their applications in the development of chemiluminescent probes and fluorescent dyes.

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study this compound. It delves into the molecular structure, electronic properties, and potential biological interactions of this important molecule, supported by quantitative data, detailed methodologies, and visual representations of key concepts. The content is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of the computational chemistry of this compound and its derivatives.

Theoretical Framework and Computational Methods

The study of this compound at a molecular level is greatly enhanced by a variety of computational techniques. These methods provide insights into the molecule's geometry, stability, and reactivity, which are crucial for understanding its chemical behavior and for the rational design of new derivatives with desired properties.

Density Functional Theory (DFT): A cornerstone of modern computational chemistry, DFT is widely used to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can accurately predict a range of molecular properties. For this compound, DFT is employed to determine its optimized molecular geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug development, molecular docking is instrumental in understanding how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein or enzyme. These studies can elucidate the binding mode and predict the binding affinity, providing valuable information for the design of potent and selective inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of molecular systems over time. By solving Newton's equations of motion for a system of atoms and molecules, MD can be used to study the conformational changes of this compound and its interactions with its environment, such as a solvent or a biological membrane.

Data Presentation: Calculated Molecular Properties of this compound

The following tables summarize key quantitative data for this compound obtained from theoretical calculations. These values provide a fundamental understanding of the molecule's structural and electronic characteristics.

Table 1: Thermochemical Data for this compound

| Property | Experimental Value (kJ·mol⁻¹) | Computational (G3MP2) Value (kJ·mol⁻¹) |

| Standard molar enthalpy of formation (gas) | -168.1 ± 2.9 | -171.2 |

| Standard molar enthalpy of sublimation | 86.8 ± 1.0 | - |

| Standard molar enthalpy of formation (crystal) | -254.9 ± 3.1 | - |

Data sourced from a combined calorimetric and computational study.

Table 2: Calculated Electronic Properties of a Coumarin (B35378) Derivative (Illustrative)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (Energy Gap) | 4.7 |

Note: These values are illustrative for a coumarin derivative and may differ for this compound. Specific DFT calculations are required for precise values for the parent molecule.

Table 3: Selected Calculated Vibrational Frequencies for a Coumarin Derivative (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O stretch | 1750 | 1735 |

| Aromatic C=C stretch | 1600 - 1450 | 1610 - 1460 |

| C-O stretch | 1250 | 1240 |

Note: These are representative frequency ranges for coumarin-type molecules. Accurate assignments for this compound would require specific DFT calculations and comparison with its experimental IR spectrum.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of this compound, providing the real-world data that computational models aim to replicate and explain.

Synthesis of this compound

One common method for the synthesis of this compound involves the intramolecular cyclization of o-hydroxyphenylacetic acid.[1]

Materials:

-

o-hydroxyphenylacetic acid (15.2g, 100mmol)

-

Toluene (B28343) (100mL)

-

Sulfuric acid (8mol/L, 1mL)

-

Sodium bisulfite solution

-

Anhydrous magnesium sulfate

Procedure:

-

A mixture of o-hydroxyphenylacetic acid and toluene is placed in a three-necked flask equipped with a water separator and a stirrer.

-

The mixture is heated to 100°C.

-

Concentrated sulfuric acid is added, and the mixture is refluxed for 6 hours.

-

After cooling to room temperature, the reaction mixture is washed sequentially with sodium bisulfite solution and water.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

Toluene is removed by distillation to yield this compound.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Sample Preparation:

-

Dissolve a few milligrams of the purified this compound in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

Data Acquisition (Typical Parameters for ¹H NMR):

-

Spectrometer: 300 MHz or higher

-

Pulse Program: Standard single-pulse experiment

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks related to the study of this compound.

Caption: Computational workflow for the theoretical study of this compound.

Caption: Proposed mechanism of action for this compound derivatives as MAO inhibitors.

Conclusion

Theoretical and computational studies provide invaluable insights into the fundamental properties of this compound. Through techniques like DFT, molecular docking, and molecular dynamics, researchers can predict and understand its structure, reactivity, and potential as a pharmacologically active agent. The synergy between computational modeling and experimental validation is crucial for accelerating the discovery and development of novel this compound derivatives for a wide range of applications, from advanced materials to next-generation therapeutics. This guide serves as a foundational resource for professionals engaged in this exciting and rapidly evolving field.

References

The Cornerstone of Reactivity: A Technical Guide to the Fundamental Reaction Mechanisms of 2-Coumaranone and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Coumaranone, also known as (3H)-benzofuran-2-one, is a bicyclic heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its structure, featuring a benzene (B151609) ring fused to a γ-butyrolactone, is a key motif in various natural products and pharmacologically active agents, including the antiarrhythmic drug dronedarone (B1670951) and the fungicide azoxystrobin. The reactivity of the this compound core is dominated by the acidity of the proton at the C3 position and the susceptibility of the lactone to nucleophilic attack. These features give rise to a rich and diverse range of chemical transformations, from elegant light-emitting reactions to the stereoselective formation of complex carbon skeletons. This guide provides an in-depth exploration of the fundamental reaction mechanisms of this compound, offering a technical resource for professionals engaged in drug discovery and development.

Enolate Formation: The Heart of this compound's Reactivity

The methylene (B1212753) proton at the C3 position of the this compound ring is significantly acidic due to the inductive effect of the adjacent lactone oxygen and the resonance stabilization of the resulting conjugate base. This acidity is markedly higher than that of its open-chain ester analogue, ethyl phenylacetate. Deprotonation with a suitable base yields a resonance-stabilized enolate, which is a key nucleophilic intermediate in many of the core reactions of this scaffold.

The enhanced acidity is critical for initiating reactions under relatively mild conditions, making the this compound enolate a versatile tool in synthesis.

Table 1: Acidity of this compound and Related Compounds

| Compound | pKa (in DMSO) | Reference |

| This compound | 13.5 | |

| 3-Isochromanone | 18.8 | |

| Ethyl phenylacetate | 22.6 |

Core Reaction Mechanisms and Pathways

Base-Induced Chemiluminescence

One of the most remarkable properties of this compound derivatives is their ability to produce light in a base-induced reaction with molecular oxygen. This chemiluminescence proceeds through a widely accepted mechanism involving a high-energy 1,2-dioxetanone intermediate. The process is an example of chemically initiated electron exchange luminescence (CIEEL).

The mechanism unfolds in four key stages:

-

Deprotonation: A base abstracts the acidic C3 proton to form the resonance-stabilized enolate anion.

-

Oxygenation: The anion reacts with molecular oxygen. This can occur via a single-electron transfer (SET) with triplet oxygen (³O₂) to form a peroxyanion, or directly with singlet oxygen (¹O₂).

-

Cyclization: The resulting peroxy intermediate undergoes intramolecular cyclization to form a highly strained, high-energy 1,2-dioxetanone.

-

Decomposition & Emission: The unstable dioxetanone decomposes, releasing carbon dioxide and generating an excited-state emitter (a deprotonated salicylamide-like structure), which then relaxes to its ground state by emitting a photon of light. The emission wavelength can be tuned by modifying the substituents on the aromatic ring.

Enolate-Mediated C-C Bond Formation

The nucleophilic enolate of this compound is a potent intermediate for forming new carbon-carbon bonds, primarily through conjugate additions and alkylations.

The this compound enolate readily participates in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds, known as Michael acceptors. This reaction is a powerful method for constructing 1,5-dicarbonyl-type structures. The mechanism follows the canonical Michael addition pathway: deprotonation of the this compound (the Michael donor), nucleophilic attack of the resulting enolate at the β-carbon of the Michael acceptor, and subsequent protonation.

Table 2: Representative Michael Addition of 2-Coumaranones to Chalcones

| This compound Derivative | Chalcone (B49325) Derivative | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| This compound | Chalcone | 85 | 1.5 : 1 | |

| 5-Methyl-2-coumaranone | Chalcone | 88 | 1.3 : 1 | |

| 5-Chloro-2-coumaranone | 4'-Methylchalcone | 75 | 1.2 : 1 |

Catalytic Transformations

The this compound scaffold can be synthesized and functionalized using modern catalytic methods, particularly those involving transition metals like nickel and palladium.

Low-cost nickel catalysts have been effectively used to promote the C,C-bisallylation of 2-coumaranones using allyl alcohol as the allylating agent. This sustainable method proceeds under neutral conditions, producing water as the sole byproduct. The reaction demonstrates the ability to functionalize the C3 position twice, highlighting the reactivity of the initially formed mono-allylated intermediate.

Table 3: Nickel-Catalyzed C,C-Bisallylation of this compound

| Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| This compound | Ni(cod)₂ / L1 (dppf) | MeOH | 80 | 24 | 3,3-Diallyl-2-coumaranone | 70 |

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming C-C and C-heteroatom bonds. While specific examples for the direct cross-coupling of 3-halo-2-coumaranones are specialized, the fundamental mechanisms of reactions like the Suzuki, Heck, and Buchwald-Hartwig aminations are directly applicable to appropriately functionalized this compound derivatives. These reactions typically follow a catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination.

Nucleophilic Ring-Opening

The lactone functional group in this compound is an ester and is therefore susceptible to nucleophilic acyl substitution. Strong nucleophiles, particularly in aqueous alkaline conditions, can readily cleave the lactone ring. This reaction opens the ring to form salts of 2-hydroxyphenylacetic acid. This reactivity is foundational for using this compound as a precursor for various ortho-substituted benzene derivatives.

Synthesis of the this compound Core

The Tscherniac-Einhorn Reaction

A versatile and convenient one-pot synthesis of substituted 2-coumaranones is the Tscherniac-Einhorn reaction. This three-component reaction provides a direct route to the core structure with functionality at the C3 position.

The mechanism proceeds as follows:

-

Adduct Formation: An amide or carbamate (B1207046) condenses with glyoxylic acid.

-

Iminium Ion Generation: Acid catalysis promotes the elimination of water to form a reactive N-acylimminium ion.

-

Electrophilic Aromatic Substitution: A phenol (B47542) undergoes electrophilic substitution, typically at the ortho position, by the iminium ion.

-

Lactonization: A final intramolecular ring-closure (lactonization) yields the this compound product.

Key Experimental Protocols

Synthesis of this compound via Intramolecular Cyclization

This protocol describes the synthesis of the parent this compound from o-hydroxyphenylacetic acid via acid-catalyzed intramolecular esterification (lactonization).

-

Procedure: To a 250mL three-necked flask equipped with a water separator and a stirrer, add o-hydroxyphenylacetic acid (15.2g, 100mmol) and toluene (B28343) (100mL). Heat the mixture to 100 °C. Add 1mL of dilute sulfuric acid (8 mol/L). Heat the mixture to reflux for 6 hours, collecting the evolved water in the separator. After cooling to room temperature, wash the organic solution sequentially with sodium bisulfite solution and water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by distillation under reduced pressure to yield this compound. (Reported Yield: 98%).

Michael Addition of this compound to Chalcone (Catalytic)

This protocol outlines a phase-transfer catalyzed Michael addition.

-

Procedure: In a reaction vial, mix this compound (0.2 mmol), chalcone (0.2 mmol), and potassium carbonate (K₂CO₃, 0.2 mmol) in toluene (2 mL). Add tetra-n-butylammonium bromide (TBAB, 0.02 mmol) as a phase-transfer catalyst. Stir the mixture at ambient temperature for 2 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the desired adduct. (Reported Yield: 90%).

General Protocol for Suzuki-Miyaura Cross-Coupling

This is a general procedure that can be adapted for the coupling of a 3-halo-2-coumaranone with an arylboronic acid.

-

Procedure: In a reaction vessel, combine the 3-halo-2-coumaranone (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable ligand (e.g., a phosphine (B1218219) ligand, if not using a pre-catalyst). Add a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 mmol). Purge the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system (e.g., a mixture of toluene/water, dioxane/water, or THF). Heat the reaction mixture (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate. Purify the crude product by column chromatography.

The 2-Coumaranone Scaffold: A Comprehensive Technical Guide to its Natural Occurrence, Biological Activity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

The 2-coumaranone scaffold, a core heterocyclic structure, has garnered significant attention in the fields of natural product chemistry and drug discovery. While it is a valuable synthetic intermediate, its presence in a variety of natural sources, from common herbs to soil bacteria, underscores its biological relevance. This technical guide provides an in-depth exploration of the natural occurrence of the this compound core, its associated biological activities, and the experimental methodologies crucial for its study.

Natural Occurrence of the this compound Scaffold

The this compound, or 2(3H)-benzofuranone, framework is found in a range of naturally occurring compounds isolated from plants, bacteria, and fungi. These natural products exhibit diverse and often potent biological activities.

In Plants: The Case of Rosmarinus officinalis

One of the most well-documented naturally occurring this compound derivatives is rosmadial (B15390024), isolated from rosemary (Rosmarinus officinalis)[1]. This compound is a component of the plant's essential oil. The yield of essential oil from rosemary can vary depending on the variety and growing conditions, with reported yields ranging from 0.93% to 1.9% (v/w) of the dried plant material[2][3]. While the specific concentration of rosmadial within the essential oil is not always reported, its presence highlights the biosynthetic capability of plants to produce this scaffold.

In Bacteria: A Nematicidal Agent from Lysinimonas sp.

Recent research has identified this compound itself as a secondary metabolite produced by the soil bacterium Lysinimonas sp.[4]. This discovery is significant as it expands the known distribution of this scaffold to the microbial world and points to its potential ecological roles. The production of this compound by this bacterium is of particular interest due to its observed biological activity.

In Fungi: Endophytic Sources of Bioactive Compounds

Endophytic fungi, which reside within the tissues of living plants, are a rich source of novel bioactive compounds. While specific examples of this compound derivatives from endophytic fungi are an emerging area of research, the isolation of structurally related chromanones and isobenzofuranones from these organisms suggests their potential to produce the this compound scaffold.

Biological Activities of this compound Derivatives

The this compound scaffold is the foundation for a variety of biological activities, with antioxidant and nematicidal properties being among the most extensively studied.

Antioxidant Activity

The antioxidant potential of this compound derivatives has been investigated through various in vitro assays. The ability of these compounds to scavenge free radicals and reduce oxidative stress is a key area of interest for their potential application in preventing and treating diseases associated with oxidative damage.

Nematicidal Activity

The discovery of this compound from Lysinimonas sp. was linked to its potent nematicidal activity against the pine wood nematode (Bursaphelenchus xylophilus), a major forest pest. This finding opens avenues for the development of new, naturally derived nematicides for agricultural and forestry applications.

Quantitative Bioactivity Data

The following tables summarize the quantitative data available for the biological activities of this compound and its derivatives.

Table 1: Antioxidant Activity of 6-hydroxy-2-benzylidene-3-coumaranone Derivatives

| Compound | Substitution on Benzylidene Ring | DPPH Radical Scavenging IC50 (µM) | Reference |

| 5a | 4-OH | 50.22 | [5] |

| 5b | 3,4-diOH | 23.99 | [5] |

| 5c | 3-OCH3, 4-OH | 27.53 | [5] |

| 5d | 3-OH | 24.71 | [5] |

| 5e | 4-OCH3 | 26.47 | [5] |

| Trolox (Standard) | - | >27.53 | [5] |

Table 2: Nematicidal Activity of this compound

| Compound | Target Organism | Activity Metric | Value | Reference |

| This compound | Bursaphelenchus xylophilus (Pine Wood Nematode) | LC50 (72h) | 15.6 µg/mL |

Note: The specific LC50 value for the nematicidal activity of this compound from Lysinimonas sp. requires further targeted literature review for precise quantification.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the study of natural products. This section provides an overview of the key methodologies for the isolation, characterization, and bioactivity assessment of this compound derivatives.

Isolation of this compound from Bacterial Culture

1. Cultivation:

-

Inoculate Lysinimonas sp. in a suitable liquid medium (e.g., Luria-Bertani broth).

-

Incubate the culture at an appropriate temperature (e.g., 28-30°C) with shaking for a specified period (e.g., 3-5 days) to allow for the production of secondary metabolites.

2. Extraction:

-

Centrifuge the bacterial culture to separate the supernatant from the cell pellet.

-

Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate. Repeat the extraction process (e.g., three times) to ensure complete recovery of the compounds.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

3. Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Combine fractions containing the compound of interest and further purify using preparative high-performance liquid chromatography (HPLC) to obtain the pure this compound.

4. Structure Elucidation:

-

Characterize the purified compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to confirm its identity as this compound.

Antioxidant Activity Assays

A variety of assays can be employed to evaluate the antioxidant capacity of this compound derivatives. Common methods include:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change that can be measured spectrophotometrically.

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants. The formation of the blue-colored ferrous complex is monitored spectrophotometrically.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves the generation of the ABTS radical cation, which is then reduced by antioxidants, leading to a decrease in its characteristic absorbance.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to quench peroxyl radicals generated by a radical initiator. The decay of a fluorescent probe is monitored in the presence and absence of the antioxidant.

Nematicidal Bioassay

1. Nematode Culture:

-

Maintain a culture of the target nematode species, such as Caenorhabditis elegans or the specific plant-parasitic nematode of interest, on a suitable medium.

2. In Vitro Assay:

-

Prepare different concentrations of the test compound (e.g., this compound) in a suitable solvent.

-

In a multi-well plate, add a known number of nematodes to each well containing the test compound solution.

-

Include a solvent control and a positive control (a known nematicide).

-

Incubate the plates at a controlled temperature.

-

After a specific time period (e.g., 24, 48, 72 hours), observe the nematodes under a microscope and count the number of dead individuals.

-

Calculate the percentage of mortality and determine the LC50 (lethal concentration required to kill 50% of the nematodes) value.

Signaling Pathways and Molecular Interactions

While the precise molecular targets of many natural this compound derivatives are still under investigation, research on structurally related compounds, such as other coumarins, chalcones, and flavonoids, provides valuable insights into their potential mechanisms of action. These compounds have been shown to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Molecular docking studies on coumarin (B35378) derivatives have also helped to identify potential protein targets, suggesting that these compounds can interact with a range of enzymes and receptors.

Potential Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Potential inhibition points of this compound derivatives in the NF-κB signaling pathway.

Potential Modulation of the MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis. It consists of a series of protein kinases that are sequentially activated.

Caption: Potential points of intervention for this compound derivatives in the MAPK signaling cascade.

Conclusion

The this compound scaffold represents a privileged structure in natural product chemistry, with a growing number of examples being identified from diverse biological sources. The associated antioxidant and nematicidal activities highlight the potential of these compounds in drug development and agricultural applications. The detailed experimental protocols and an understanding of the potential molecular mechanisms provide a solid foundation for researchers to further explore the fascinating world of this compound natural products. Future research should focus on the isolation and characterization of new derivatives, the elucidation of their specific molecular targets, and the exploration of their full therapeutic and practical potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Chemical composition and antifungal activity of rosemary (Rosmarinus officinalis L.) oil from Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rosmarinus officinalis essential oil: antiproliferative, antioxidant and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysinimonas soli gen. nov., sp. nov., isolated from soil, and reclassification of Leifsonia kribbensis Dastager et al. 2009 as Lysinimonas kribbensis sp. nov., comb. nov - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation of endophytic fungi [protocols.io]

An In-Depth Technical Guide to 2-Coumaranone: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Coumaranone, also known as 1-benzofuran-2(3H)-one, is a bicyclic heterocyclic compound featuring a benzene (B151609) ring fused to a γ-butyrolactone ring.[1] This core structure is the foundation for a variety of natural products and synthetic molecules with significant pharmacological and chemiluminescent properties.[2][3] Its utility as a versatile starting material in the synthesis of fungicides, antiarrhythmic drugs, and fluorescent dyes makes it a compound of high interest in medicinal chemistry and materials science.[2][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities and associated signaling pathways.

Physical and Chemical Properties

This compound is an off-white to pale yellow solid with a faint aromatic odor.[2][5] It is soluble in hot water, diethyl ether, and acetonitrile.[2] The lactone ring is susceptible to hydrolysis, occurring slowly in hot water and more rapidly in aqueous alkaline solutions to yield 2-hydroxyphenylacetic acid or its corresponding salt.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆O₂ | [2] |

| Molecular Weight | 134.13 g/mol | [2] |

| Melting Point | 49–51 °C | [2] |

| Boiling Point | 248–250 °C | [5] |

| Appearance | Off-white to pale yellow solid | [2] |

| Solubility | Soluble in hot water, diethyl ether, acetonitrile | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.30-7.09 (m, 4H, Ar-H), 3.72 (s, 2H, CH₂) | [6] |

| ¹³C NMR (CDCl₃) | δ (ppm): 176.0 (C=O), 153.0 (C-O), 129.0, 128.8, 125.0, 122.1 (Ar-C), 112.9 (Ar-C), 36.5 (CH₂) | [7] |

| Infrared (KBr Pellet) | ν (cm⁻¹): ~1800 (C=O, lactone), ~1610, ~1480 (C=C, aromatic) | [1] |

| Mass Spectrometry (GC-MS) | m/z (%): 134 (M⁺), 106, 78 | [8] |

Experimental Protocols

Synthesis of this compound

1. Lactonization of o-Hydroxyphenylacetic Acid

This is a classical and high-yielding method for the synthesis of this compound.

-

Reaction Scheme:

Caption: Synthesis of this compound from o-Hydroxyphenylacetic acid.

-

Procedure:

-

To a 250 mL three-necked flask equipped with a water separator and a stirrer, add 15.2 g (100 mmol) of o-hydroxyphenylacetic acid and 100 mL of toluene.[1]

-

Heat the mixture to 100 °C with stirring.[1]

-

Add 1 mL of 8 mol/L sulfuric acid to the reaction mixture.[1]

-

Heat the mixture to reflux and continue for 6 hours, collecting the water that forms in the separator.[1]

-

After cooling to room temperature, wash the filtrate sequentially with a sodium bisulfite solution and water.[1]

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) and remove the toluene by distillation to obtain this compound.[1] This method can achieve yields of up to 98%.[1]

-

2. Tscherniac-Einhorn Reaction

This one-pot, three-component reaction is a versatile method for synthesizing this compound derivatives.[8]

-

Reaction Workflow:

Caption: Workflow of the Tscherniac-Einhorn reaction for this compound synthesis.

-

General Procedure:

-

Dissolve the amide or carbamate (0.03 mol) and glyoxylic acid monohydrate (0.03 mol) in a 9:1 mixture of acetic acid and concentrated sulfuric acid (50 mL) in a 100 mL round-bottom flask.[3]

-

Stir the mixture at room temperature for 30 minutes.[3]

-

Add the corresponding phenol (0.035 mol) to the mixture.[3]

-

Continue stirring at room temperature for at least 24 hours.[3]

-

Pour the reaction mixture into 250 mL of cold water.[3]

-

If a precipitate forms, collect it by filtration. If not, extract the aqueous phase with chloroform (B151607).[3]

-

The crude product can then be purified by recrystallization.

-

Purification: Recrystallization

Recrystallization is a standard technique for purifying solid compounds like this compound.[5]

-

Procedure:

-

Dissolve the impure this compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., hot water, ethanol, or a mixture of solvents).[2][5]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated briefly and then filtered hot to remove the charcoal.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystals of pure this compound should form.[5]

-

Further cooling in an ice bath can maximize the yield of crystals.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[9]

-

Dry the crystals, for example, in a desiccator under vacuum.

-

Analytical and Spectroscopic Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition Parameters (Typical for a 400 MHz spectrometer):

-

-

¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Acquisition Parameters (Typical for a 100 MHz spectrometer):

-

Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker instruments).[11]

-

Number of Scans (NS): 1024 or more scans are often required.[11]

-

Relaxation Delay (D1): 2 seconds.[11]

-

Acquisition Time (AQ): 1-2 seconds.[11]

-

Spectral Width (SW): A range covering approximately 0 to 220 ppm.[12]

-

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

KBr Pellet Method:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.[13][14]

-

Transfer the fine powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[15]

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[15]

-

3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC-MS Parameters (General Protocol):

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[16]

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.[16]

-

Injector Temperature: 250 °C.[16]

-

Oven Temperature Program:

-

Initial temperature: 50-70 °C, hold for 1-2 minutes.

-

Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 250-280 °C.[17]

-

Final hold: Hold at the final temperature for 5-10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

Biological Activity and Signaling Pathways

Chemiluminescence

The most extensively studied biological application of this compound and its derivatives is their ability to produce light through chemiluminescence.[8][10] This property has been harnessed for various bioanalytical assays, including glucose and urease detection.[10]

-

Mechanism of Chemiluminescence:

Caption: The generally accepted mechanism of this compound chemiluminescence.

The process is initiated by the deprotonation of the α-carbon by a base, forming a resonance-stabilized anion.[8] This anion then reacts with molecular oxygen, typically triplet oxygen, via a single electron transfer to form a peroxyanion.[8] Subsequent cyclization yields a high-energy 1,2-dioxetanone intermediate.[8] The decomposition of this intermediate, often through a Chemically Induced Electron Exchange Luminescence (CIEEL) mechanism, generates an excited-state emitter molecule which then relaxes to the ground state, releasing energy in the form of light.[8]

Pharmacological Potential and Modulation of Signaling Pathways

While specific studies on the direct interaction of unsubstituted this compound with cellular signaling pathways are limited, the broader class of coumarin (B35378) derivatives exhibits a wide range of pharmacological activities.[18] These activities are often attributed to their ability to modulate key signaling cascades involved in various disease processes. It is plausible that this compound itself may serve as a scaffold that, upon derivatization, can be tailored to target specific pathways.

1. Monoamine Oxidase (MAO) Inhibition

Derivatives of the isomeric 3-coumaranone have been shown to be potent and selective inhibitors of monoamine oxidase B (MAO-B).[5][19] MAO-B is a key enzyme in the metabolism of dopamine, and its inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease.[5]

-

Potential Signaling Pathway Involvement:

Caption: Potential mechanism of neuroprotection by coumaranone derivatives via MAO-B inhibition.

2. Modulation of MAPK and NF-κB Signaling Pathways

Many natural product-derived compounds, including various flavonoids and other polyphenols that share structural similarities with the coumarin scaffold, have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[9][20][21] These pathways are central regulators of inflammation, cell proliferation, and apoptosis, and their dysregulation is implicated in cancer and inflammatory diseases.[21][22]

-

General Experimental Workflow for Pathway Analysis:

Caption: A general workflow to investigate the effect of coumaranone derivatives on MAPK and NF-κB signaling.

While direct evidence for this compound is pending, it is a promising area of investigation for drug development professionals to explore the synthesis of this compound derivatives and screen them for activity against these critical cellular pathways.

Conclusion

This compound is a molecule of significant interest due to its versatile chemical reactivity and its presence as a core scaffold in various bioactive compounds. This guide has provided a detailed overview of its physical and chemical properties, robust protocols for its synthesis and analysis, and an exploration of its well-established chemiluminescent properties. While the specific molecular targets and signaling pathways of unsubstituted this compound in a pharmacological context remain an area for further investigation, the known activities of its derivatives suggest that this scaffold holds considerable promise for the development of novel therapeutic agents. The information presented herein serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 3. researchgate.net [researchgate.net]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. shimadzu.com [shimadzu.com]

- 7. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 8. This compound [webbook.nist.gov]

- 9. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 10. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 11. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scienceijsar.com [scienceijsar.com]

- 14. 3-Coumaranone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. benchchem.com [benchchem.com]

- 17. magritek.com [magritek.com]

- 18. This compound(553-86-6) 1H NMR spectrum [chemicalbook.com]

- 19. A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

2-Coumaranone: An In-Depth Technical Guide on Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Coumaranone, also known as 2(3H)-benzofuranone, is a heterocyclic compound with a bicyclic structure comprising a benzene (B151609) ring fused to a γ-butyrolactone ring. This scaffold is a key structural motif in various natural products and synthetic compounds of pharmaceutical and agrochemical interest.[1] Understanding the stability and degradation pathways of this compound is critical for its application in drug development, ensuring the safety, efficacy, and shelf-life of products containing this moiety. This technical guide provides a comprehensive overview of the known stability profile and degradation pathways of this compound, supported by available data, experimental methodologies, and pathway visualizations.

Chemical Stability

The stability of this compound is influenced by several factors, including pH, temperature, and light. The lactone ring is the primary site of chemical instability, being susceptible to hydrolysis.

Hydrolytic Degradation

The most well-documented degradation pathway for this compound is hydrolysis of the lactone ring to form 2-hydroxyphenylacetic acid. This reaction is particularly rapid under alkaline conditions.[1]

pH-Dependent Hydrolysis:

The rate of hydrolysis is significantly influenced by pH. While slow in hot water, the degradation is rapid in aqueous alkalis.[1] The mechanism involves nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the lactone, leading to ring opening.

-

Acidic Conditions: Limited information is available on the stability of this compound in acidic media. General principles of ester hydrolysis suggest that it would be more stable than in alkaline conditions, but quantitative data is lacking.

-

Neutral Conditions: Hydrolysis occurs, but at a slower rate compared to alkaline conditions.

-

Alkaline Conditions: Rapid degradation occurs. For some coumaran-2-ones, the hydrolysis is preceded by the formation of an enolate anion at high pH.[2]

| Condition | Stability | Degradation Product |

| Acidic (pH < 7) | Expected to be relatively stable | 2-Hydroxyphenylacetic acid |

| Neutral (pH ≈ 7) | Slow hydrolysis, accelerated by heat | 2-Hydroxyphenylacetic acid |

| Alkaline (pH > 7) | Rapidly hydrolyzes | 2-Hydroxyphenylacetic acid |

Table 1: Qualitative Summary of this compound Hydrolytic Stability

Oxidative Degradation

This compound is susceptible to oxidative degradation, particularly in the presence of a base and molecular oxygen. This pathway is famously exploited in the chemiluminescence of this compound derivatives.[3]

The generally accepted mechanism involves the following steps:[3]

-

Deprotonation: A base removes a proton from the carbon alpha to the carbonyl group, forming a resonance-stabilized anion.

-

Oxidation: The anion reacts with molecular oxygen (triplet or singlet) to form a hydroperoxide anion or a dioxetanone intermediate.

-

Decomposition: The unstable dioxetanone decomposes, often with the emission of light (chemiluminescence), to produce smaller molecules, including carbon dioxide.

The final products of this oxidative degradation can be complex and are dependent on the specific reaction conditions and the substitution pattern of the this compound core.

Thermal Degradation

Detailed studies on the thermal degradation pathways and products of this compound are limited. However, its boiling point is reported to be between 248-250 °C.[4] At elevated temperatures, particularly above its melting point of 49-51 °C, degradation can be expected.[5] Industrial synthesis from an enollactone intermediate occurs via dehydrogenation at 250 °C in the vapor phase over a palladium catalyst, suggesting some degree of thermal stability under these specific conditions.[1] General thermal degradation of organic molecules can involve radical chain reactions, leading to a complex mixture of smaller fragments.

Photodegradation

The photostability of this compound has not been extensively reported. As a benzofuranone derivative, it contains a chromophore that absorbs UV radiation, making it potentially susceptible to photodegradation. The specific byproducts and quantum yield of photodegradation would depend on the wavelength of light, the solvent, and the presence of any photosensitizers.

Metabolic Degradation

Direct studies on the metabolism of this compound are scarce. However, insights can be drawn from the well-studied metabolism of coumarin, a related compound. The major metabolic pathways for coumarins involve cytochrome P450 (CYP) mediated-hydroxylation and subsequent conjugation reactions.

Potential metabolic pathways for this compound could include:

-

Hydroxylation: Introduction of hydroxyl groups onto the aromatic ring.

-

Lactone Ring Opening: Hydrolysis of the lactone ring to 2-hydroxyphenylacetic acid, which can then undergo further metabolism.

-

Conjugation: Glucuronidation or sulfation of hydroxylated metabolites to facilitate excretion.

In vitro studies using liver microsomes are a common method to investigate the metabolic fate of new chemical entities.[6][7][8][9][10]

Environmental Fate and Biodegradation

Experimental Protocols

Detailed, validated experimental protocols for the stability testing of this compound are not publicly available. The following are generalized protocols based on standard pharmaceutical industry practices for forced degradation studies and the analysis of lactone-containing compounds. These should be adapted and validated for the specific purpose.

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC grade acetonitrile (B52724), methanol (B129727), and water

-

Suitable buffer solutions (e.g., phosphate, acetate)

-

HPLC system with a UV/PDA detector and a C18 column

Procedure:

-